In Vitro Cytotoxicity (IC50) of Gly-7-MAD-MDCPT Versus Other Camptothecin Payloads Across Diverse Cancer Cell Lines
Gly-7-MAD-MDCPT (the free payload form of the target linker-payload) exhibits nanomolar-range cytotoxicity against multiple hematologic and solid tumor cell lines. Against L540cy (Hodgkin lymphoma), MM.1R (multiple myeloma), Ramos (B-cell lymphoma), and SK-MEL-5 (melanoma), IC50 values range from 10–100 nM . This potency is comparable to or exceeds that of SN-38 (8.8–33 nM across HT-29 and P388 cells) [1] and is significantly greater than the parent camptothecin (IC50 679 nM) [2] and the exatecan derivative DXd (IC50 310 nM) . The data demonstrate that the FL118 core retains high potency while the glycine linker modification does not ablate cytotoxicity.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 10–100 nM (Gly-7-MAD-MDCPT against L540cy, MM.1R, Ramos, SK-MEL-5) |
| Comparator Or Baseline | SN-38: 8.8 nM (HT-29); 740–1900 nM (P388/Ehrlich). DXd: 310 nM. Topotecan: 33 nM (HT-29). Camptothecin: 679 nM |
| Quantified Difference | Gly-7-MAD-MDCPT IC50 is approximately 3–6× lower (more potent) than DXd; 6–68× lower than camptothecin; within the same order of magnitude as SN-38 |
| Conditions | Cellular viability assays (72–96 h exposure) in hematologic and solid tumor cell lines |
Why This Matters
Potency determines the minimum effective payload concentration required for ADC activity; higher potency enables lower antibody dosing, reducing off-target toxicity and cost of goods.
- [1] Tanizawa A, et al. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. J Natl Cancer Inst. 1994;86(11):836-842. doi:10.1093/jnci/86.11.836. View Source
- [2] ActiveInhibitor. Camptothecin IC50 value: 679 nM (DNA topoisomerase I). View Source
